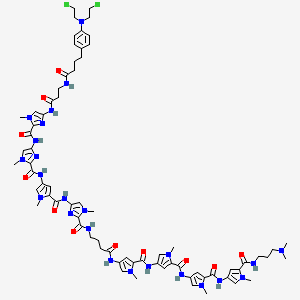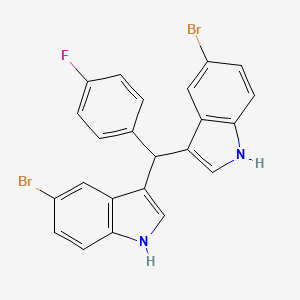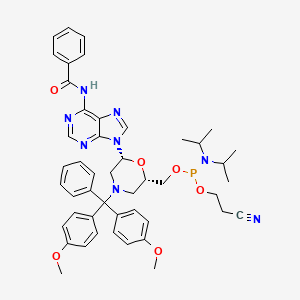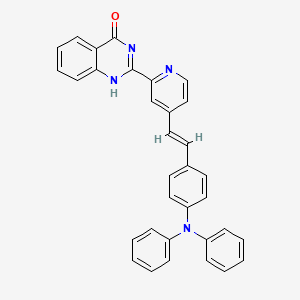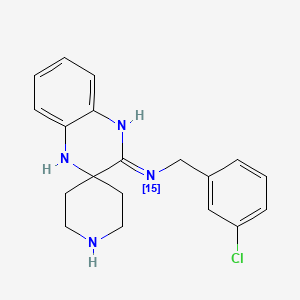
Liproxstatin-1-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liproxstatin-1-15N is a nitrogen-15 labeled derivative of Liproxstatin-1, a potent inhibitor of ferroptosis. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. This compound is primarily used in scientific research to study the mechanisms of ferroptosis and its inhibition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Liproxstatin-1-15N involves the incorporation of nitrogen-15 into the Liproxstatin-1 molecule. The synthetic route typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include nitrogen-15 labeled precursors.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the incorporation of nitrogen-15 into the Liproxstatin-1 structure. Common reagents include nitrogen-15 labeled ammonia or amines.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Industrial methods may also include advanced purification techniques to ensure high purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Liproxstatin-1-15N undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
科学的研究の応用
Liproxstatin-1-15N has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and its inhibition, providing insights into the chemical processes involved.
Biology: Investigated for its role in regulating cell death and its potential therapeutic applications in diseases characterized by ferroptosis.
Medicine: Explored for its potential to treat conditions such as acute kidney injury, metabolic dysfunction-associated fatty liver disease, and acute pancreatitis by inhibiting ferroptosis.
Industry: Utilized in the development of new therapeutic agents targeting ferroptosis-related pathways .
作用機序
Liproxstatin-1-15N exerts its effects by inhibiting ferroptosis through the following mechanisms:
Radical-Trapping Antioxidant: Acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides.
Inhibition of Lipid Peroxidation: Slows down the lipid peroxidation process, which is a key feature of ferroptosis.
Molecular Targets: Targets specific enzymes and pathways involved in ferroptosis, such as glutathione peroxidase 4 (GPX4) and lipid peroxidation pathways
類似化合物との比較
Liproxstatin-1-15N is compared with other similar compounds, such as:
Ferrostatin-1: Another potent inhibitor of ferroptosis with similar mechanisms of action.
Deferiprone: An iron chelator used to inhibit ferroptosis, but with different efficacy and mechanisms.
1,8-Tetrahydronaphthyridinols (THNs): Rationally designed radical-trapping antioxidants with unparalleled reactivity
This compound is unique due to its nitrogen-15 labeling, which allows for detailed studies of its mechanisms and interactions in biological systems.
特性
分子式 |
C19H21ClN4 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-(15N)imine |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i22+1 |
InChIキー |
YAFQFNOUYXZVPZ-ZVDSADNZSA-N |
異性体SMILES |
C1CNCCC12C(=[15N]CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
正規SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


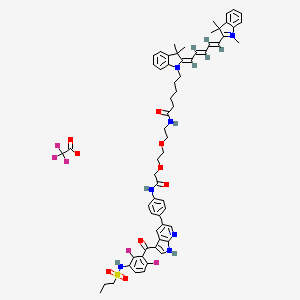
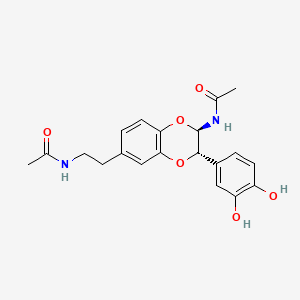
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)

